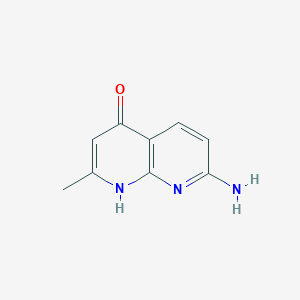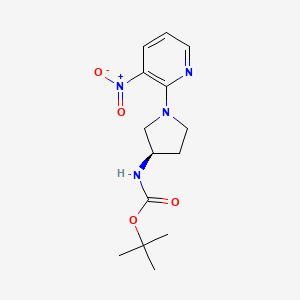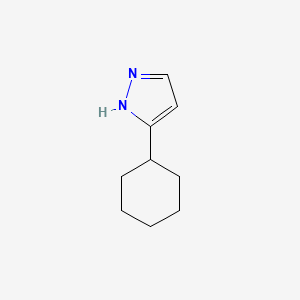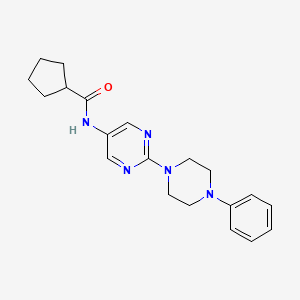![molecular formula C18H13ClFN5S B2636430 7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-18-8](/img/structure/B2636430.png)
7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a heterocyclic compound with a molecular formula of C18H13ClFN5S. It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, which is known to possess antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, involves several steps. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazolo[4,5-d]pyrimidine core, which is a heterocyclic ring system composed of nitrogen and carbon atoms. This core is substituted with a 2-chlorobenzylthio group at the 7-position and a 4-fluorobenzyl group at the 3-position.Aplicaciones Científicas De Investigación
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives, including compounds related to the specified chemical structure, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. These compounds also exhibit a range of biological and medicinal applications, emphasizing their importance in the development of new therapeutic and diagnostic tools (Jindal & Kaur, 2021).
Antibacterial Activity of Triazole-Containing Hybrids
Triazole and triazolopyrimidine hybrids have demonstrated potent broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. This underlines the significance of integrating triazole moieties, akin to the triazolopyrimidine structure , for designing novel antibacterial agents (Li & Zhang, 2021).
Synthesis and Pharmacological Applications
Recent research has also focused on the synthesis and study of the pharmacological activity of 1,2,4-triazoles-3-thiones, a class of compounds related to the specified triazolopyrimidine. These compounds have shown promise due to their antioxidant, antiradical activity, and potential in improving conditions in patients exposed to high doses of radiation, demonstrating the broad applicability of such structures in therapeutic contexts (Kaplaushenko, 2019).
Pyrimidoquinolines and Analogues
The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from related compounds highlights the versatility of pyrimidine derivatives in generating biologically active structures with potential therapeutic importance. These efforts underline the continuous exploration of pyrimidine-based compounds for their significant roles in medicinal chemistry (Nandha Kumar et al., 2001).
Mecanismo De Acción
While the specific mechanism of action for “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not provided, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells, likely through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Direcciones Futuras
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine”, have shown promising antitumor effects. Future research could focus on further exploring the potential of these compounds as novel drugs, particularly in the field of cancer treatment .
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c19-15-4-2-1-3-13(15)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-7-14(20)8-6-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEDAFGYHNRJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)
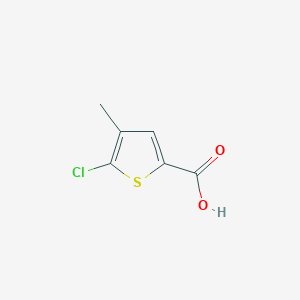
![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)
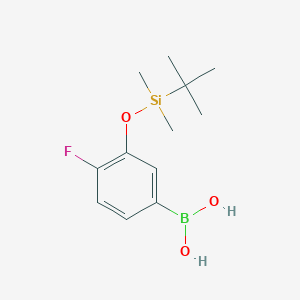
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
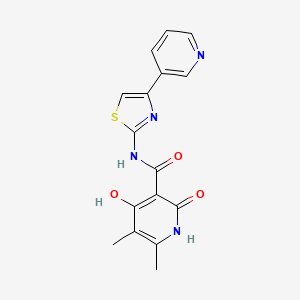
![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)
